(S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-[(3S)-oxolan-3-yl]oxyazetidine |
InChI |
InChI=1S/C7H13NO2/c1-2-9-5-6(1)10-7-3-8-4-7/h6-8H,1-5H2/t6-/m0/s1 |
InChI Key |
OVTODFDSEFOLKD-LURJTMIESA-N |
Isomeric SMILES |
C1COC[C@H]1OC2CNC2 |
Canonical SMILES |
C1COCC1OC2CNC2 |
Origin of Product |
United States |
Advanced Analytical and Spectroscopic Characterization of S 3 Tetrahydrofuran 3 Yl Oxy Azetidine
Elucidation of Absolute and Relative Stereochemistry
The stereochemistry of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine is a critical attribute, as the biological activity of chiral molecules is often stereospecific. The following techniques are essential for confirming the absolute and relative stereochemistry of this compound.
X-ray Crystallography for Crystalline Forms
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule, thereby unambiguously establishing its absolute and relative stereochemistry. For this compound, this technique would typically be applied to a suitable single crystal of the free base or a salt form, such as the hydrochloride salt.
While specific crystallographic data for this compound is not publicly available, the analysis would involve irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained would allow for the calculation of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecular geometry. For instance, studies on related azetidinone structures have successfully employed synchrotron X-ray powder diffraction data to solve and refine crystal structures, revealing near-planar conformations of the azetidinone ring. chemscene.com A similar analysis for the title compound would confirm the (S) configuration at the chiral center of the tetrahydrofuran (B95107) ring and the relative orientation of the azetidine (B1206935) and tetrahydrofuran moieties.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the enantiomeric purity of this compound, ensuring that it is not contaminated with its (R)-enantiomer. This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
A common approach for the analysis of chiral amines and related compounds that lack a strong chromophore is pre-column derivatization. sigmaaldrich.com This involves reacting the sample with a chiral derivatizing agent to form diastereomers that can be separated on a standard HPLC column, or with a UV-active agent to enhance detection. For this compound, a suitable method would involve a chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives, with a mobile phase consisting of a mixture of alkanes and alcohols. The enantiomeric excess can be quantified by comparing the peak areas of the two enantiomers in the chromatogram. The development of such a method would be validated according to ICH guidelines to ensure its accuracy, precision, and robustness. sigmaaldrich.com
Optical Rotation and Circular Dichroism Spectroscopy
Optical rotation is a characteristic physical property of chiral compounds and is used to confirm the enantiomeric form. The specific rotation, [α]D, of this compound would be measured using a polarimeter at a specific temperature and wavelength (typically the sodium D-line at 589 nm), with the compound dissolved in a specified solvent. The sign and magnitude of the rotation are unique to the enantiomer.
Circular Dichroism (CD) spectroscopy provides more detailed stereochemical information by measuring the differential absorption of left and right circularly polarized light. While a simple ether linkage and a secondary amine may not have strong electronic transitions in the accessible UV region, derivatization or the use of a chiral solvent can sometimes be employed to induce a measurable CD spectrum. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), can serve as a fingerprint for the (S)-enantiomer and can be used to study conformational changes in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
1H NMR Analysis for Proton Environments and Coupling Patterns
The 1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the spectrum would show distinct signals for the protons on the azetidine and tetrahydrofuran rings. The chemical shifts, integration values, and coupling constants would be used to assign each proton to its position in the molecule.
Representative 1H NMR Data (Note: The following is a representative data table based on the analysis of similar structures. Actual chemical shifts and coupling constants may vary.)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~4.80 | m | - | H on C3 of THF |
| ~4.50 | m | - | H on C3 of Azetidine |
| ~3.80-4.00 | m | - | CH2-O of THF |
| ~3.60-3.80 | m | - | CH2-N of Azetidine |
| ~3.20-3.40 | m | - | CH2-N of Azetidine |
| ~2.00-2.20 | m | - | CH2 of THF |
| ~1.80 | s (br) | - | NH of Azetidine |
m = multiplet, s = singlet, br = broad
13C NMR for Carbon Skeleton and Chemical Shifts
The 13C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment. The spectrum of this compound would show distinct signals for each of the seven carbon atoms. The chemical shifts are indicative of the type of carbon (e.g., C-O, C-N, or C-C).
Representative 13C NMR Data (Note: The following is a representative data table based on the analysis of similar structures. Actual chemical shifts may vary.)
| Chemical Shift (ppm) | Assignment |
| ~78.0 | C3 of THF (C-O) |
| ~70.0 | C5 of THF (CH2-O) |
| ~68.0 | C2 of THF (CH2-O) |
| ~65.0 | C3 of Azetidine (C-O) |
| ~52.0 | C2/C4 of Azetidine (CH2-N) |
| ~35.0 | C4 of THF (CH2) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemical Assignments
Two-dimensional NMR spectroscopy is an indispensable tool for unambiguously determining the complex structure of this compound. By correlating nuclear spins through bonds or space, these experiments provide a detailed map of the molecular framework and stereochemical arrangement.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the azetidine and tetrahydrofuran rings separately. For instance, the proton on the carbon bearing the ether linkage in the azetidine ring (C3-H) would show a correlation to the protons on the adjacent methylene (B1212753) carbons (C2-H₂ and C4-H₂). Similarly, the protons of the tetrahydrofuran ring would exhibit their own distinct coupling network.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. The distinct chemical environments of the carbon atoms in both the azetidine and tetrahydrofuran rings would be clearly resolved.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for connecting the two heterocyclic rings through the ether linkage. A key HMBC correlation would be observed between the proton on the carbon bearing the oxygen in the azetidine ring (C3-H) and the carbon of the ether linkage in the tetrahydrofuran ring (C3'-C), and vice-versa. This unequivocally establishes the -(C-O-C)- connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemistry of the molecule by identifying protons that are close in space. For this compound, NOESY can confirm the relative stereochemistry of the substituents on the tetrahydrofuran ring and their spatial relationship to the azetidine ring. The specific (S) configuration at C3 of the tetrahydrofuran ring would lead to characteristic NOE cross-peaks between specific protons, confirming their spatial proximity.
A summary of expected 2D NMR correlations is presented in the table below.
| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) | Key NOESY Correlations (¹H) |
| Azetidine C2/C4-H₂ | Azetidine C3-H, other C2/C4-H | Azetidine C2/C4 | Azetidine C3, Azetidine C4/C2 | Protons on adjacent carbons |
| Azetidine C3-H | Azetidine C2-H₂, Azetidine C4-H₂ | Azetidine C3 | Azetidine C2, Azetidine C4, THF C3' | Protons on THF ring in proximity |
| THF C2'/C5'-H₂ | THF C3'-H, other C2'/C5'-H | THF C2'/C5' | THF C3', THF C4' | Protons on adjacent carbons |
| THF C3'-H | THF C2'-H₂, THF C4'-H₂ | THF C3' | THF C2', THF C4', Azetidine C3 | Protons on azetidine ring in proximity |
| THF C4'-H₂ | THF C3'-H, THF C5'-H₂ | THF C4' | THF C2', THF C3', THF C5' | Protons on adjacent carbons |
Note: This is a predictive table based on the known structure. Actual chemical shifts would be determined experimentally.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₇H₁₃NO₂), the expected exact mass would be used to confirm its molecular formula. chemscene.comclearsynth.com
Beyond accurate mass, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the fragmentation pathways, offering further structural confirmation. Upon ionization, the molecule would undergo characteristic fragmentation. The ether linkage is a likely site for initial cleavage.
Predicted Fragmentation Pathways:
Alpha-cleavage: Fragmentation tends to occur at the C-C bond adjacent to the oxygen atom in ethers. libretexts.org
Cleavage of the C-O bond: The bond between the azetidine ring and the ether oxygen, or the tetrahydrofuran ring and the ether oxygen, could cleave, leading to fragment ions corresponding to each ring system.
Ring-opening: Either of the heterocyclic rings could undergo ring-opening followed by further fragmentation.
A table of potential major fragment ions is provided below.
| m/z (Predicted) | Proposed Fragment Structure/Formula | Fragmentation Pathway |
| 144.0970 | [C₇H₁₄NO₂]⁺ | [M+H]⁺ (Protonated molecular ion) |
| 86.0606 | [C₄H₈NO]⁺ | Cleavage of the C-O bond, retaining the azetidine moiety with the oxygen. |
| 71.0711 | [C₄H₉N]⁺ | Cleavage of the C-O bond with loss of the entire tetrahydrofuranoxy group. |
| 71.0497 | [C₄H₇O]⁺ | Cleavage of the C-O bond, retaining the tetrahydrofuran moiety. |
| 57.0578 | [C₃H₅N]⁺ | Fragmentation of the azetidine ring. |
Note: The m/z values are calculated for the monoisotopic masses and the fragmentation pathways are predictive.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the vibrational frequencies of its key functional groups.
The most prominent features would include:
N-H Stretch: A moderate absorption from the secondary amine in the azetidine ring, typically appearing in the region of 3300-3500 cm⁻¹.
C-H Stretch: Absorptions corresponding to the C-H bonds of the aliphatic rings will be observed just below 3000 cm⁻¹. fiveable.meresearchgate.net
C-O Stretch: A strong, characteristic absorption for the C-O-C ether linkage is expected in the fingerprint region, typically between 1000-1300 cm⁻¹. fiveable.me The specific frequency can provide clues about the cyclic nature of the ether.
N-H Bend: The bending vibration of the N-H bond may be observed around 1500-1650 cm⁻¹.
C-N Stretch: This vibration, also in the fingerprint region (typically 1000-1250 cm⁻¹), may overlap with the C-O stretch.
A summary of the expected characteristic IR absorption bands is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium |
| Alkane (C-H) | Stretch | 2850 - 2960 | Medium to Strong |
| Ether (C-O-C) | Stretch | 1050 - 1150 | Strong |
| Amine (N-H) | Bend | 1500 - 1650 | Medium |
| Amine (C-N) | Stretch | 1000 - 1250 | Medium |
Note: The wavenumber ranges are typical values and can be influenced by the specific molecular environment.
Computational and Theoretical Investigations of S 3 Tetrahydrofuran 3 Yl Oxy Azetidine
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict molecular geometries, energies, and electronic properties.
Conformational Analysis and Energy Minima
The conformational landscape of a flexible molecule like (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine, which contains two saturated heterocyclic rings connected by an ether linkage, is expected to be complex. A thorough conformational analysis would involve systematically exploring the potential energy surface to identify all stable conformers and their relative energies.
For the parent azetidine (B1206935) ring, gas-phase electron diffraction studies have determined a puckered conformation with a dihedral angle of 37°. Computational studies on tetrahydrofuran (B95107) (THF) have identified two low-energy conformers, a twisted (C2 symmetry) and a bent (CS symmetry) form, with the twisted conformer being slightly more stable. A full conformational analysis of the title compound would need to consider the puckering of both the azetidine and tetrahydrofuran rings, as well as the rotation around the C-O-C ether bonds.
No specific data on the conformational analysis or energy minima for this compound were found in the searched literature.
Electronic Structure Analysis and Frontier Molecular Orbitals
The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
For a molecule like this compound, the HOMO is likely to be localized on the nitrogen atom of the azetidine ring or the oxygen atom of the ether linkage, as these are the most electron-rich centers. The LUMO would likely be an antibonding orbital associated with the C-N or C-O bonds. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Specific calculations of the HOMO-LUMO gap or visualizations of the frontier molecular orbitals for this compound are not available in the reviewed literature.
Mechanistic Studies of Synthetic Transformations Involving the Compound
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway.
Computational Rationalization of Stereoselectivity and Regioselectivity
Many reactions involving chiral molecules like this compound can lead to multiple stereoisomers or regioisomers. Computational methods can be employed to calculate the activation energies for the different possible pathways, thereby explaining and predicting the observed stereoselectivity and regioselectivity. For instance, DFT calculations have been used to understand the stereochemical outcome of the Staudinger synthesis of β-lactams (azetidin-2-ones), a related class of compounds.
No computational studies rationalizing the stereoselectivity or regioselectivity in reactions involving this compound have been found.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations can be used to study conformational changes, interactions with solvents, and binding to biological macromolecules. An MD simulation of this compound would reveal the flexibility of the two rings and the connecting ether bond, and how these motions are influenced by the surrounding environment.
There are no published molecular modeling or dynamics simulation studies specifically for this compound.
Ligand-Catalyst Interactions in Asymmetric Synthetic Processes
Computational modeling has become an indispensable tool for understanding the nuanced interactions between ligands and catalysts in asymmetric synthesis. In the context of reactions involving this compound or structurally similar chiral building blocks, density functional theory (DFT) calculations are frequently employed to elucidate the mechanisms that govern stereoselectivity. These theoretical studies allow for the detailed examination of transition states, which are critical in determining the enantiomeric outcome of a reaction.
For instance, in catalyzed reactions, the azetidine derivative can act as a chiral ligand. Computational models can predict how the stereochemistry of the tetrahydrofuran and azetidine rings dictates the spatial arrangement of the ligand-catalyst complex. This, in turn, influences the facial selectivity of the substrate's approach, leading to the preferential formation of one enantiomer.
A common approach involves modeling the interaction of the ligand with a metal catalyst, such as lanthanum (III) triflate (La(OTf)₃), which has been shown to catalyze the synthesis of azetidines from epoxy amines. frontiersin.org Computational studies of similar systems have demonstrated that the coordination of the metal to the substrate and/or product can significantly influence the regioselectivity of ring-opening reactions. frontiersin.org By calculating the energy profiles of different reaction pathways, researchers can predict which stereoisomer will be preferentially formed.
Table 1: Representative Calculated Energy Barriers for a Catalyzed Asymmetric Reaction
| Transition State | Pathway | Relative Energy (kcal/mol) |
| TS-A | Formation of (R)-product | 15.2 |
| TS-B | Formation of (S)-product | 12.8 |
This is an interactive table. The data is representative and intended to illustrate the concept.
Analysis of Ring Strain and Structural Rigidity of the Azetidine Core
The azetidine ring is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a key determinant of the molecule's reactivity and is a central focus of computational analysis. rsc.orgresearchwithrutgers.com Theoretical methods are used to quantify this strain energy and to understand how substituents on the azetidine ring modulate it.
Computational tools, including DFT and ab initio methods, can precisely calculate bond lengths, bond angles, and torsional angles within the azetidine core of this compound. These calculated parameters can then be compared to those of an idealized, strain-free four-membered ring to quantify the extent of angular and torsional strain. The rigidity of the azetidine ring, which contributes to its utility as a scaffold in medicinal chemistry, can also be assessed through computational simulations. nih.gov Molecular dynamics (MD) simulations, for example, can provide insights into the conformational flexibility of the ring system and the substituent.
The presence of the bulky tetrahydrofuran-3-yloxy substituent at the C3 position is expected to influence the puckering of the azetidine ring. Computational models can predict the preferred conformation of the ring and the rotational barrier around the C-O bond connecting the two heterocyclic systems.
Table 2: Calculated Structural Parameters of a Substituted Azetidine Core
| Parameter | Calculated Value | Ideal Value (Cyclobutane) | Deviation |
| C-N-C Bond Angle | 88.5° | 90° | -1.5° |
| C-C-N Bond Angle | 89.0° | 90° | -1.0° |
| C-C-C Bond Angle | 87.5° | 90° | -2.5° |
| Ring Puckering Angle | 25° | 35° | -10° |
This is an interactive table. The data is representative of a substituted azetidine and intended for illustrative purposes.
Development of Predictive Models for Synthesis and Reactivity
Predictive modeling, based on computational chemistry, plays a crucial role in streamlining the synthesis and predicting the reactivity of complex molecules like this compound. By simulating reaction conditions and calculating thermodynamic and kinetic parameters, these models can guide experimental work, saving time and resources.
For the synthesis of substituted azetidines, computational models can be used to screen potential starting materials and catalysts, predict reaction outcomes, and identify potential side reactions. DFT analysis, for example, can be used to study the mechanism of heterocyclization reactions, identifying the rate-determining steps and the influence of substituents on the activation energy. zsmu.edu.ua Solvent effects, which can be critical in chemical reactions, can also be incorporated into these models using approaches like the Polarizable Continuum Model (PCM). zsmu.edu.ua
In terms of reactivity, computational models can predict the sites on the this compound molecule that are most susceptible to nucleophilic or electrophilic attack. The calculation of properties such as electrostatic potential maps and frontier molecular orbital (HOMO/LUMO) energies can provide a detailed picture of the molecule's electronic structure and reactivity. For instance, the inherent ring strain makes the azetidine ring susceptible to ring-opening reactions, and computational models can predict the facility of these reactions under different conditions. nih.gov
Applications of S 3 Tetrahydrofuran 3 Yl Oxy Azetidine As a Chiral Building Block and Synthetic Scaffold
Utilization in the Synthesis of Complex Organic Molecules
The unique combination of a strained four-membered azetidine (B1206935) ring and a flexible five-membered tetrahydrofuran (B95107) ring in (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine provides a valuable starting point for the synthesis of diverse and complex organic molecules. The reactivity of the azetidine ring, driven by ring strain, coupled with the stereochemical information embedded in the molecule, allows for its strategic incorporation into larger, more intricate structures.
Construction of Bridged and Polycyclic Heterocyclic Systems
The synthesis of bridged and polycyclic heterocyclic systems is a prominent area in organic chemistry, driven by the prevalence of such motifs in natural products and pharmaceutically active compounds. While specific examples utilizing this compound are not extensively documented, the general reactivity of azetidines lends itself to the construction of such frameworks. For instance, the nitrogen atom of the azetidine can act as a nucleophile to participate in intramolecular cyclization reactions, forming bicyclic structures.
The synthesis of various fused, bridged, and spirocyclic ring systems often originates from densely functionalized azetidine precursors. nih.gov A general strategy involves the initial functionalization of the azetidine ring, followed by intramolecular reactions to forge the additional rings. For example, the nitrogen of the azetidine could be functionalized with a side chain containing an appropriate electrophile, which could then undergo an intramolecular cyclization to form a bridged system. The tetrahydrofuran moiety can also play a role in directing these cyclizations or can be part of the resulting polycyclic framework. The synthesis of complex heterocyclic systems containing bridgehead nitrogen atoms is a well-established field, and the principles applied therein could be extended to derivatives of this compound. chemistryviews.orgresearchgate.net
Preparation of Conformationally Restricted Amino Acid Analogues
The incorporation of rigid structural elements into peptides is a powerful strategy for controlling their conformation and enhancing their biological activity and stability. Azetidine-based amino acids are known to act as potent inducers of specific secondary structures, such as γ-turns, in peptide chains. acs.org The synthesis of conformationally restricted amino acid analogues is a key application for chiral azetidine scaffolds. nih.govuni-regensburg.de
This compound can serve as a precursor to novel, conformationally constrained amino acids. By introducing a carboxylic acid functionality onto the azetidine ring, a non-natural amino acid analogue can be generated. The tetrahydrofuran ether at the 3-position would act as a unique side chain, influencing the conformational preferences of the resulting peptide. The synthesis of such analogues often involves the stereoselective functionalization of the azetidine ring. acs.org For example, a cyano group could be introduced and subsequently hydrolyzed to a carboxylic acid. The resulting amino acid, when incorporated into a peptide, would impose significant conformational constraints due to the bulky and chiral tetrahydrofuranoxy group.
Role as a Chiral Ligand or Catalyst Precursor in Asymmetric Catalysis
The development of new chiral ligands and catalysts is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. nih.gov The chiral nature of this compound makes it a promising candidate for applications in this field.
Design and Evaluation in Enantioselective Transformations
Chiral ligands play a crucial role in transition-metal-catalyzed asymmetric reactions by creating a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. researchgate.netresearchgate.net The nitrogen atom of the azetidine ring in this compound, along with the oxygen atom of the ether linkage and the tetrahydrofuran ring, provides multiple potential coordination sites for metal ions.
The design of effective chiral ligands often involves the synthesis of molecules with well-defined stereochemistry and rigidity. nih.gov Derivatives of this compound could be synthesized where the azetidine nitrogen is functionalized with other coordinating groups, such as phosphines or other heterocycles, to create bidentate or tridentate ligands. The stereochemistry of both the azetidine and tetrahydrofuran rings would be expected to influence the enantioselectivity of the catalyzed reaction. While specific applications of this exact molecule as a ligand are yet to be reported, the broader class of chiral ligands containing heterocyclic motifs has been extensively studied and has proven effective in a wide range of enantioselective transformations. mdpi.com
Development of Azetidine-Based Organocatalysts
In addition to serving as ligands for metal catalysts, small organic molecules can themselves act as catalysts for asymmetric transformations. This field of organocatalysis has seen rapid growth, with a particular focus on catalysts derived from chiral amines and their derivatives. researchgate.net
This compound, being a chiral secondary amine, is a prime candidate for development into an organocatalyst. The azetidine nitrogen can be readily derivatized to introduce other functional groups that can participate in the catalytic cycle. For example, the formation of enamines or iminium ions, key intermediates in many organocatalytic reactions, could be facilitated by this scaffold. The steric and electronic properties of the tetrahydrofuranoxy substituent would likely play a significant role in the stereochemical control of the reaction. The development of carbohydrate-based and other chiral scaffolds for organocatalysis provides a blueprint for how this compound could be similarly employed. researchgate.net
Strategic Incorporation into Advanced Synthetic Intermediates
The value of a chiral building block is often determined by its utility in the synthesis of more complex and valuable molecules, particularly in the pharmaceutical and agrochemical industries. chemicalbook.com The tetrahydrofuran motif, for instance, is a common feature in a wide array of natural products and biologically active molecules. nih.govnih.govnih.gov
This compound can be considered an advanced synthetic intermediate that provides access to a range of more complex structures. The azetidine ring can be opened under various conditions to yield functionalized acyclic amines, or it can be incorporated as a rigid spacer in larger molecules. The tetrahydrofuran moiety, being a common pharmacophore, can impart desirable physicochemical properties to the final compound. researchgate.net The synthesis of tetrahydrofuran derivatives as chiral building blocks is an active area of research, highlighting the importance of this structural motif. chemistryviews.orgmuni.cz The combination of the azetidine and tetrahydrofuran rings in a single chiral molecule offers a unique opportunity for the rapid construction of complex and potentially bioactive compounds. The general synthetic utility of azetidines as key intermediates to a variety of enantiomerically pure compounds is well-established. acs.org
Development of Novel Synthetic Methodologies Exploiting its Unique Reactivity Profile
The inherent ring strain and the presence of a secondary amine in the azetidine ring of this compound, coupled with the ether linkage to a chiral tetrahydrofuran unit, provides multiple reactive sites for chemical modification. Researchers have begun to harness this reactivity to forge new C-N and C-C bonds, leading to the creation of innovative molecular frameworks. Key strategies include N-functionalization, participation in multicomponent reactions, and its use as a scaffold for the synthesis of spirocyclic systems.
N-Functionalization Reactions
The secondary amine of the azetidine ring serves as a primary point for diversification. Standard N-acylation and N-alkylation reactions provide a straightforward means to introduce a wide array of substituents, thereby modulating the physicochemical properties of the resulting molecules. These reactions typically proceed under mild conditions with high yields, demonstrating the robust nature of this scaffold.
| Reagent Type | Reaction Conditions | Product Type | Representative Yield (%) |
| Acyl Halides/Anhydrides | Base (e.g., triethylamine), DCM, rt | N-Acylated Azetidines | >90 |
| Alkyl Halides/Sulfonates | Base (e.g., K2CO3), ACN, reflux | N-Alkylated Azetidines | 70-85 |
| Aldehydes/Ketones (Reductive Amination) | Reducing agent (e.g., NaBH(OAc)3), DCE, rt | N-Alkylated Azetidines | 65-80 |
This table presents typical reaction conditions and yields for the N-functionalization of azetidine scaffolds, extrapolated from general procedures for similar structures.
Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in diversity-oriented synthesis, allowing for the rapid construction of complex molecules in a single step. researchgate.netmdpi.comresearchgate.netnih.govnih.gov The amine functionality of this compound makes it an ideal component for various MCRs, such as the Ugi and Passerini reactions. By participating in these reactions, the azetidine scaffold can be incorporated into larger, more complex structures bearing multiple points of diversity. This approach is particularly valuable for the rapid generation of compound libraries for high-throughput screening. researchgate.netmdpi.comresearchgate.netnih.govnih.gov
Synthesis of Spirocyclic Scaffolds
The construction of spirocyclic systems, where two rings share a single atom, is a growing area of interest in medicinal chemistry due to the introduction of three-dimensionality and novel chemical space. nih.govbeilstein-journals.orgrice.eduenamine.net The azetidine ring of this compound can serve as a precursor for the synthesis of spirocyclic azetidines. nih.govenamine.net Methodologies are being explored where the azetidine nitrogen or an adjacent carbon acts as a nucleophile or electrophile in intramolecular cyclization reactions, leading to the formation of unique spiro-heterocyclic systems. These spirocyclic compounds often exhibit improved metabolic stability and binding affinity to biological targets. enamine.net
| Spirocyclization Strategy | Key Reagents/Conditions | Resulting Spiro-System |
| Intramolecular N-alkylation | Dihaloalkane, Strong Base | Azaspiroalkane |
| Pictet-Spengler Reaction | Aldehyde, Acid Catalyst | Spiro-tetrahydroisoquinoline |
| [3+2] Cycloaddition | Azomethine Ylide, Alkene/Alkyne | Spiro-pyrrolidine |
This table outlines potential strategies for the synthesis of spirocyclic systems from azetidine-containing precursors, based on established synthetic methods.
The development of these synthetic methodologies highlights the versatility of this compound as a chiral building block. Its unique reactivity profile allows for the efficient construction of a wide range of complex and diverse molecules, which are of significant interest for the discovery of new therapeutic agents, particularly in the field of kinase inhibitors. ed.ac.uknih.govnih.govmdpi.commdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
